molecular formula C24H18N4O3 B2805357 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one CAS No. 1291858-18-8

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B2805357
CAS No.: 1291858-18-8
M. Wt: 410.433
InChI Key: FQVRXBOPJZDZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a phthalazinone core substituted with a 1,2,4-oxadiazole ring bearing a 2-methoxyphenyl group and a 2-methylphenyl moiety.

Properties

IUPAC Name

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3/c1-15-9-3-7-13-19(15)28-24(29)17-11-5-4-10-16(17)21(26-28)23-25-22(27-31-23)18-12-6-8-14-20(18)30-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVRXBOPJZDZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the reaction of a hydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the 1,2,4-oxadiazole ring.

    Coupling with Phthalazine: The oxadiazole intermediate is then coupled with a phthalazine derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s oxadiazole and phthalazinone moieties are susceptible to oxidation under controlled conditions. Key findings include:

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or alkaline media selectively oxidizes the oxadiazole ring, while the phthalazinone core remains stable .
  • Products : Oxidation generates hydroxylated derivatives (e.g., hydroxyl-oxadiazole intermediates) and introduces ketone groups to the aromatic system .
Reagent Conditions Major Product Yield Source
KMnO₄H₂SO₄, 80°C, 6 hr5-Hydroxy-1,2,4-oxadiazole derivative65%
H₂O₂, FeCl₃Ethanol, RT, 12 hrOxadiazole N-oxide42%

Reduction Reactions

The oxadiazole ring undergoes reduction, while the phthalazinone moiety shows resistance to common reducing agents:

  • Reagents/Conditions : Sodium borohydride (NaBH₄) reduces the oxadiazole to a thiadiazole in ethanol . Catalytic hydrogenation (H₂/Pd-C) cleaves the oxadiazole ring to form amidine derivatives .
  • Products : Thiadiazole intermediates or amidine-phthalazinone hybrids .
Reagent Conditions Major Product Yield Source
NaBH₄Ethanol, 50°C, 8 hr1,3,4-Thiadiazole analog58%
H₂ (5 atm), Pd-CTHF, RT, 24 hrAmidino-phthalazinone derivative73%

Substitution Reactions

The electron-deficient oxadiazole ring participates in nucleophilic substitution, while the phthalazinone’s methylphenyl group undergoes electrophilic substitution:

  • Nucleophilic Substitution : Reaction with amines (e.g., piperidine) replaces the oxadiazole oxygen, forming 1,2,4-triazole derivatives .
  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) selectively targets the 2-methylphenyl group, yielding nitro-substituted analogs .
Reagent Conditions Major Product Yield Source
PiperidineDMF, 100°C, 12 hr1,2,4-Triazole derivative68%
HNO₃, H₂SO₄0°C → RT, 4 hr3-Nitro-2-methylphenyl analog51%

Hydrolysis Reactions

Acidic or basic hydrolysis cleaves the oxadiazole ring:

  • Acidic Hydrolysis (HCl, reflux): Yields carboxylic acid and amidoxime fragments .
  • Basic Hydrolysis (NaOH, ethanol): Produces hydroxylamine and phthalazinone-carboxylic acid derivatives .
Reagent Conditions Major Product Yield Source
6M HClReflux, 8 hr2-Methoxyphenylcarboxylic acid82%
2M NaOHEthanol, 60°C, 6 hrPhthalazinone-hydroxylamine hybrid67%

Mechanistic Insights

  • Oxadiazole Reactivity : The oxadiazole’s electron-deficient nature facilitates nucleophilic attacks at the C-5 position, while its conjugation with the phthalazinone core stabilizes transition states during substitution .
  • Steric Effects : The 2-methylphenyl group hinders electrophilic substitution at the phthalazinone’s C-3 position, directing reactions to the oxadiazole ring .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar molecules:

Compound Key Reaction Difference Source
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl] analogHigher resistance to hydrolysis due to para-methyl
Phthalazinone without oxadiazoleLacks nucleophilic substitution sites

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that similar oxadiazole-containing compounds can inhibit the growth of various bacterial and fungal strains. For instance, derivatives of oxadiazole have been tested against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting their growth.

Anticancer Potential

The structural characteristics of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one suggest potential anticancer properties. Research on related compounds has indicated that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulation and the activation of caspases . Further studies are needed to elucidate the specific pathways involved in the anticancer activity of this compound.

Anti-inflammatory Effects

Compounds similar to this one have shown anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The presence of specific functional groups may enhance its ability to interact with inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases .

Case Studies

Several studies have explored the biological activities of oxadiazole derivatives:

  • Antimicrobial Study : A study published in Molecules evaluated various oxadiazole derivatives for their antimicrobial efficacy against clinical isolates. Results indicated that certain modifications significantly enhanced antimicrobial activity compared to standard antibiotics .
  • Anticancer Research : In a recent publication in European Journal of Medicinal Chemistry, researchers synthesized several oxadiazole-based compounds and assessed their cytotoxicity against multiple cancer cell lines. The findings suggested that structural variations could lead to significant differences in anticancer potency .
  • Anti-inflammatory Activity : A study focusing on substituted oxadiazoles demonstrated their ability to reduce inflammation in animal models by downregulating inflammatory mediators such as TNF-alpha and IL-6 .

Mechanism of Action

The mechanism of action of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences and similarities with related compounds:

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Features
Target Compound Dihydrophthalazin-1-one 2-Methoxyphenyl (oxadiazole), 2-Methylphenyl Not reported Electron-donating groups at ortho positions
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one (CAS 1207014-04-7) Dihydrophthalazin-1-one 4-Methoxyphenyl (oxadiazole), Phenyl 396.406 Para-methoxy group enhances polarity
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one (CAS 1291862-31-1) Phthalazin-1(2H)-one 3-Bromophenyl (oxadiazole), Phenyl 445.27 Bromine increases lipophilicity
4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one Triazol-5(4H)-one Methoxyphenyl (triazole), Ethyl linkage Not reported Flexible ethyl linker for binding

Key Observations :

  • Heterocyclic Core: The phthalazinone core (target compound) vs. triazolone () alters hydrogen-bonding capacity. Phthalazinone’s rigid planar structure may enhance π-π stacking interactions in enzyme active sites .
  • Halogen vs. Alkoxy Groups : Bromine in CAS 1291862-31-1 increases molecular weight and lipophilicity, which could improve membrane permeability but slow metabolic clearance .
Computational and Structural Insights
  • DFT Studies : and highlight the importance of exact-exchange terms in density-functional theory (DFT) for predicting thermochemical properties. Applying these methods could model the target compound’s electronic structure, reactivity, and binding affinity .
  • Crystallography : Software like SHELX () enables precise determination of molecular geometry, critical for structure-activity relationship (SAR) analysis. For example, the ortho-substituents in the target compound may induce torsional strain, affecting conformational stability .

Biological Activity

The compound 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one belongs to a class of compounds known as oxadiazoles, which have garnered significant attention due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H11N3O2C_{14}H_{11}N_3O_2 with a molecular weight of approximately 253.26 g/mol. The structure includes a phthalazinone moiety and an oxadiazole ring, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, a related oxadiazole compound showed moderate activity with an IC50 value of approximately 92.4 µM against various cancer cell lines including human colon adenocarcinoma and melanoma . The specific compound has not been extensively studied in isolation but is expected to possess similar anticancer properties due to its structural similarities.

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole compounds have been highlighted in various research articles. For example, certain derivatives were shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes . While specific data on the target compound is sparse, its oxadiazole framework implies possible anti-inflammatory effects.

The mechanisms through which oxadiazole derivatives exert their biological effects often involve modulation of enzyme activities and interaction with cellular receptors. For instance:

  • Inhibition of Enzymes : Many oxadiazoles inhibit enzymes such as human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), which play roles in cancer progression and other diseases .
  • Receptor Agonism : Some oxadiazole derivatives have been identified as ligands for peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation .

Case Studies

Several studies have explored the biological potential of oxadiazole derivatives:

  • Anticancer Efficacy : A derivative with a similar structure was tested against multiple cancer cell lines, demonstrating significant cytotoxicity and selectivity towards tumor cells .
  • Antimicrobial Testing : Compounds featuring the oxadiazole ring were subjected to microbiological assays indicating effective inhibition against various pathogens .
  • Inflammation Models : In vivo models using oxadiazole derivatives showed reduced inflammation markers when compared to control groups .

Summary Table of Biological Activities

Biological ActivityObservationsReference
AnticancerModerate activity against various cell lines
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibition of COX enzymes

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sequential coupling of the oxadiazole and phthalazinone moieties. Key steps include:

  • Cyclization of hydroxamoyl chlorides with nitriles to form the oxadiazole ring (reflux in ethanol or dichloromethane, 12–24 hours, 60–80°C) .
  • Coupling the oxadiazole intermediate with the phthalazinone core using bases like potassium carbonate or sodium hydroxide in polar aprotic solvents (e.g., DMF or DMSO) .
  • Critical parameters: Temperature control (<80°C to avoid decomposition), stoichiometric ratios (1:1.2 for nucleophilic substitution), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry of the oxadiazole ring and substitution patterns (e.g., methoxy vs. methylphenyl groups). Aromatic protons appear as distinct multiplets in δ 7.0–8.5 ppm .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detect molecular ions ([M+H]+^+) and assess purity (>95% by UV at 254 nm) .
  • X-ray crystallography : Resolves steric effects from the 2-methylphenyl group and confirms dihedral angles between aromatic rings, critical for structure-activity studies .

Q. How does the solubility profile of this compound impact in vitro assay design?

  • Methodological Answer :

  • Low aqueous solubility (common for oxadiazole-phthalazinone hybrids) necessitates DMSO stock solutions (<1% v/v in assays).
  • Co-solvents (e.g., PEG-400 or cyclodextrins) enhance bioavailability in cell-based studies .
  • Solvent polarity (logP ~3.5 predicted) correlates with membrane permeability, requiring optimization for pharmacokinetic assays .

Advanced Research Questions

Q. How do substituent variations (e.g., 2-methoxyphenyl vs. 4-chlorophenyl on oxadiazole) influence biological activity and binding kinetics?

  • Methodological Answer :

  • Structural comparisons : Electron-donating groups (e.g., methoxy) enhance π-π stacking with hydrophobic enzyme pockets, while electron-withdrawing groups (e.g., Cl) improve electrophilic reactivity .
  • Case study : Analogues with 4-chlorophenyl substituents show 10-fold higher IC50_{50} against kinase targets due to improved halogen bonding .
  • Experimental design : Use isosteric replacements in SAR studies and validate via molecular docking (AutoDock Vina) and SPR binding assays .

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :

  • Source of variability : Differences in cell membrane permeability (e.g., HEK293 vs. HeLa cells) or redox conditions affecting oxadiazole stability .
  • Mitigation strategies :
  • Standardize assay conditions (e.g., 5% CO2_2, 37°C for cell viability assays).
  • Include control compounds with known mechanisms (e.g., staurosporine for kinase inhibition).
  • Validate via orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. What computational methods are recommended to model the compound’s interaction with ATP-binding pockets in kinase targets?

  • Methodological Answer :

  • Docking protocols : Use induced-fit docking (Schrödinger Suite) to account for protein flexibility. The 2-methylphenyl group may induce steric clashes in rigid docking models .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and hydrogen-bond networks with conserved lysine residues .
  • Free-energy calculations : MM-GBSA predicts ΔG binding contributions from hydrophobic interactions (~60%) and van der Waals forces (~30%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.